4-(Ethylamino)quinazoline-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLRQRICULTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Ethylamino Quinazoline 2 Thiol and Analogues
Foundational Approaches to Quinazoline (B50416) Ring System Formation
The initial and most critical step in the synthesis of quinazoline derivatives is the construction of the fused bicyclic heteroaromatic ring system. Over the years, several classical and modern methods have been established for this purpose.
Among the most traditional and widely used methods is the Niementowski quinazoline synthesis . This reaction involves the thermal condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). wikipedia.orgchemeurope.com Although effective, this method often requires high temperatures and can result in lengthy reaction times. nih.gov The first synthesis of the quinazoline nucleus was reported by Griess in 1869, but it was Von Niementowski who later optimized the reaction using amides. nih.gov Modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.gov
Another cornerstone in the synthesis of quinolines, and by extension applicable to quinazolines, is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups). wikipedia.orgnih.gov The reaction can be catalyzed by acids or bases and proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline (B57606) ring. wikipedia.org While the classic Friedländer synthesis leads to quinolines, variations and related strategies are employed for quinazoline synthesis. Modern iterations of this reaction utilize various catalysts, including iodine, Lewis acids, and even green, reusable catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) under solvent-free conditions, to improve efficiency and environmental friendliness. wikipedia.orgacademie-sciences.fr
These foundational methods primarily generate quinazolinone or related oxidized quinazoline structures. researchgate.net These intermediates are crucial as they provide the scaffold for subsequent functionalization steps necessary to arrive at the desired substitution pattern of the target compound.
| Foundational Synthesis | Reactants | Product | Key Features | References |
| Niementowski Synthesis | Anthranilic acid and an amide | 4-Oxo-3,4-dihydroquinazoline | Most common route to the 3H-quinazolin-4-one ring; traditionally requires high heat. | wikipedia.org, nih.gov, chemeurope.com |
| Friedländer Annulation | 2-Aminobenzaldehyde/ketone and a carbonyl compound with an α-methylene group | Quinoline derivative (adaptable for quinazolines) | Acid- or base-catalyzed condensation followed by cyclodehydration. | nih.gov, wikipedia.org, academie-sciences.fr |
Targeted Synthesis of Quinazoline-2-thiols
To obtain the 4-(Ethylamino)quinazoline-2-thiol, the introduction of a thiol (or its thione tautomer) group at the C-2 position is a key transformation. This can be achieved either during the initial ring formation or by functionalizing a pre-formed quinazoline ring.
A direct and efficient method for synthesizing quinazoline-2-thiol derivatives involves the use of thiourea (B124793) or related sulfur-containing reagents during the cyclization step. These precursors serve as the source for the N-C-N fragment of the pyrimidine (B1678525) ring, with the sulfur atom being incorporated directly at the C-2 position. For instance, the condensation of 2-aminobenzonitriles or related anthranilic acid derivatives with thiourea or isothiocyanates provides a straightforward route to 2-thio-substituted quinazolines.
Domino alkylation-cyclization reactions represent a modern approach. For example, propargyl bromides can react with thioureas in a domino sequence under microwave irradiation to rapidly produce substituted aminothiazoles, a strategy whose principles can be adapted for the synthesis of other sulfur-containing heterocycles. organic-chemistry.org This highlights the utility of building the heterocyclic ring with the sulfur atom already in place.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. openmedicinalchemistryjournal.com MCRs have been developed for the synthesis of various quinazoline derivatives. For example, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) can produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net By substituting urea with thiourea in such a reaction, it is possible to directly synthesize 2,3-dihydroquinazoline-4(1H)-thiones. The use of microwave irradiation in these MCRs can further enhance reaction rates and yields. beilstein-journals.org
The synthesis of N-heterocyclic thiones, the stable tautomers of N-heterocyclic thiols, has benefited from modern synthetic techniques. Mechanochemistry, using solventless ball-milling, has emerged as a green and highly efficient method for producing N-heterocyclic thiones from imidazolium salts and a sulfur source. rsc.orgresearchgate.net This technique is often superior to conventional solution-based methods in terms of yield, reaction time, and environmental impact. rsc.org
Furthermore, electrochemical methods offer a novel route for the functionalization of these compounds. Anodic desulfurization, for instance, can be used to remove the sulfur from 2-mercapto-imidazoles to form the corresponding imidazole. acs.org While this is a removal process, the underlying electrochemical principles can be adapted for other functionalizations, representing an advanced tool in the manipulation of heterocyclic thiones.
Introduction of the Ethylamino Substituent at the C-4 Position
The final key structural element of this compound is the ethylamino group at the C-4 position. This is typically installed on a pre-formed quinazoline-2-thiol ring system that has a suitable leaving group at the C-4 position.
The most common and direct method for introducing an amino group at the C-4 position of a quinazoline ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction. chim.it This process involves the reaction of an amine nucleophile with a quinazoline substrate bearing a good leaving group, most commonly a chlorine atom, at the C-4 position. scielo.br
The synthesis typically starts with a quinazolin-4(3H)-one intermediate, which is chlorinated using reagents like phosphorus oxychloride (POCl₃) to produce a 4-chloroquinazoline (B184009). scielo.brscispace.com This 4-chloroquinazoline is a highly reactive and versatile intermediate. scispace.com Subsequent reaction with an amine, in this case, ethylamine, displaces the chloride ion to yield the desired 4-aminoquinazoline derivative. nih.govbeilstein-journals.org
Studies have shown that the C-4 position of 2,4-dichloroquinazoline (B46505) is significantly more susceptible to nucleophilic attack than the C-2 position. mdpi.comnih.gov Density Functional Theory (DFT) calculations confirm that the carbon atom at C-4 has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack and explaining the high regioselectivity of the reaction. nih.govresearchgate.net
The reaction conditions for the SNAr step can be varied. While classical methods often require refluxing for extended periods, microwave irradiation has been shown to dramatically shorten reaction times and improve yields, providing an efficient and environmentally friendlier alternative. nih.gov The choice of solvent can also be important, with alcohols like 2-propanol being commonly used. nih.gov
| SNAr Reaction for C-4 Amination | Substrate | Nucleophile | Typical Conditions | Product | References |
| Classical Method | 4-Chloroquinazoline | Ethylamine | Reflux in 2-propanol, 12 h | 4-(Ethylamino)quinazoline | nih.gov |
| Microwave-Assisted Method | 4-Chloroquinazoline | Ethylamine | Microwave irradiation (e.g., 60W, 20 min) in 2-propanol | 4-(Ethylamino)quinazoline | nih.gov |
Chemoselective Amine Introduction Approaches
The introduction of an amine group at the C4 position of the quinazoline scaffold, particularly in the presence of other reactive sites such as a C2-thiol group, demands high chemoselectivity. The synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones, which are structurally analogous to this compound, often starts from 2-aminobenzonitrile. This precursor undergoes cyclization with an isothiocyanate to form a quinazoline-2-thione ring system. The subsequent introduction of the C4-amino group is a critical step.
One common strategy involves the reaction of a 4-chloroquinazoline intermediate with the desired amine. The chlorine atom at the C4 position is a good leaving group, susceptible to nucleophilic substitution by an amine like ethylamine. The challenge lies in performing this substitution without affecting the C2-thiol group, which can also act as a nucleophile. Protecting the thiol group or carefully controlling reaction conditions (e.g., temperature, base, and solvent) is crucial to ensure the selective formation of the C-N bond at the C4 position.
Metal-free approaches have also been developed. For instance, the reaction of quinazoline-3-oxides with primary amines, using an oxidant like tert-butyl hydroperoxide, can yield quinazolin-4(3H)-ones under mild conditions. organic-chemistry.org Adapting such a method for a 2-thiol derivative would require careful optimization to prevent oxidation of the sulfur moiety. Similarly, iodine-catalyzed reactions of 2-aminobenzophenones with benzylamines demonstrate a transition-metal-free pathway to quinazolines, showcasing the potential for direct C-H amination. frontiersin.orgfrontiersin.org
Regioselective and Stereoselective Synthetic Control in Quinazoline Chemistry
Regioselectivity is paramount in the synthesis of this compound to ensure the correct placement of the ethylamino and thiol substituents. The construction of the quinazoline ring itself dictates the initial regiochemistry. Most synthetic routes start with an ortho-substituted aniline (B41778) derivative, such as anthranilic acid, 2-aminobenzonitrile, or 2-aminobenzamide. researchgate.netnih.gov The cyclization step then introduces the second ring, with the positions of the substituents on the starting benzene (B151609) ring directing the final substitution pattern on the quinazoline core.
For example, a three-component reaction involving isatoic anhydride, a primary amine, and a ketone can lead to spiro-quinazoline derivatives with high regioselectivity. researchgate.net While structurally different from the target compound, these reactions illustrate how the choice of starting materials and reagents can precisely control the final arrangement of atoms. researchgate.net In the synthesis of the target compound, starting with a 2-amino-benzonitrile and reacting it with carbon disulfide or a related reagent would typically lead to the formation of a 2-thioxo-1,2-dihydroquinazoline-4-amine precursor, ensuring the correct initial placement of the key functional groups.
Stereoselectivity becomes a significant factor when chiral centers are present. Although this compound itself is achiral, synthetic strategies often involve intermediates or produce analogues where stereochemistry is critical. For instance, a highly stereoselective, three-step synthesis of chiral 2,3-disubstituted 3H-quinazoline-4-ones has been developed from α-amino acids, achieving excellent enantiomeric excess (>93%). acs.org This highlights the potential for creating chiral quinazoline derivatives with precise three-dimensional structures.
Novel Catalytic and Green Chemistry Approaches in Quinazoline Synthesis
Recent advancements in quinazoline synthesis have emphasized the use of novel catalysts and environmentally friendly methods to improve efficiency and sustainability. researchgate.netx-mol.com These green chemistry approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and simplify purification processes.
Catalytic Innovations: A wide array of catalysts have been employed for quinazoline synthesis.
Nano-catalysts: Heterogeneous nano-catalysts, such as those based on copper oxide (CuO) or iron oxide (Fe₂O₃), offer high surface area, leading to rapid reactions under milder conditions. They can often be easily recovered and reused, adding to the sustainability of the process.
Metal Catalysts: Transition metals like copper, iron, cobalt, and manganese are widely used due to their catalytic activity in C-N bond formation and cyclization reactions. mdpi.comnih.gov For example, copper-catalyzed cascade reactions can produce quinazolines in good yields from readily available starting materials. organic-chemistry.org Iron catalysis is particularly attractive due to its low cost, low toxicity, and environmental friendliness. mdpi.com
Metal-Free Catalysis: To avoid the cost and potential toxicity of metals, metal-free catalytic systems have been developed. Molecular iodine has been shown to effectively catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines under solvent-free conditions, using oxygen as the oxidant. frontiersin.orgorganic-chemistry.org
Green Solvents and Conditions: The replacement of hazardous volatile organic solvents is a key goal of green chemistry.
Water and Bio-solvents: Water has been used as a solvent for some quinazoline syntheses, offering an eco-friendly alternative. Recently, bio-derived solvents like eucalyptol (B1671775) have been successfully used for the synthesis of 4-(arylamino)quinazoline-2(1H)-thiones, where the product can be isolated by simple filtration. nih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasonic waves have been used to accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. frontiersin.orgnih.gov
The table below summarizes various catalytic systems applied in the synthesis of quinazoline derivatives.
| Catalyst Type | Catalyst Example | Starting Materials | Key Features |
| Nano-catalyst | Co(II)-NH₂-Si@Fe₂O₃ | Isatoic anhydride, aldehyde, amine | Environmentally benign; reusable up to 5 times. |
| Metal Catalyst | CuI | (2-bromophenyl)-methylamine, amide | Air as oxidant; tolerant of various functional groups. mdpi.com |
| Metal Catalyst | Mn(I) complex | 2-amino-benzylalcohol, primary amide | Acceptorless dehydrogenative coupling; good atom economy. mdpi.comnih.gov |
| Metal-Free Catalyst | Molecular Iodine (I₂) | 2-aminobenzaldehyde, benzylamine | Solvent-free; O₂ as a green oxidant. frontiersin.org |
| Ionic Liquid | Bmim[FeCl₄] | 2-aminobenzophenone, aldehyde, NH₄OAc | Solvent-free; catalyst is reusable. frontiersin.org |
Synthetic Challenges and Future Directions in High-Yield and Sustainable Synthesis
Despite significant progress, the synthesis of quinazolines, including this compound, still faces several challenges. Many traditional methods involve multi-step procedures, harsh reaction conditions such as high temperatures, and the use of corrosive or toxic reagents like thionyl chloride or phosphorus oxychloride. nih.govarkat-usa.org These factors can lead to poor yields, difficult purification, and significant environmental waste. nih.gov The synthesis of specific derivatives, especially those with multiple reactive functional groups like the target compound, adds layers of complexity related to chemoselectivity and potential side reactions.
Future Directions: The future of quinazoline synthesis lies in addressing these challenges through innovative and sustainable approaches.
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce waste, and save time and resources. nih.gov
Development of Advanced Catalysts: Research will continue to focus on creating more active, selective, and reusable catalysts. This includes exploring non-precious metal catalysts and metal-free organocatalysts to enhance sustainability and reduce costs. frontiersin.orgresearchgate.net
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Broader Application of Green Solvents: Expanding the use of water, supercritical fluids, and bio-based solvents will be crucial for minimizing the environmental impact of quinazoline synthesis. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) will be a primary focus. Dehydrogenative coupling reactions, which release benign byproducts like H₂, are excellent examples of this principle. mdpi.comnih.gov
By focusing on these areas, chemists can develop more efficient, cost-effective, and environmentally responsible methods for the high-yield synthesis of this compound and a vast array of other valuable quinazoline derivatives.
Chemical Reactivity and Derivatization Pathways of 4 Ethylamino Quinazoline 2 Thiol
Reactivity Profile of the Quinazoline (B50416) Ring System
The quinazoline ring is an aromatic heterocycle that exhibits distinct reactivity in its benzene (B151609) and pyrimidine (B1678525) moieties. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates this ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 2 and 4. wikipedia.org
The benzene portion of the quinazoline nucleus is more susceptible to electrophilic aromatic substitution than the deactivated pyrimidine ring. wikipedia.org The directing influence of the existing substituents and the inherent properties of the fused ring system govern the position of substitution. For the parent quinazoline molecule, the general order of reactivity for electrophilic attack on the benzene ring is position 8, followed by 6, 5, and then 7. wikipedia.orgscispace.com
Table 1: General Order of Reactivity for Electrophilic Substitution on the Quinazoline Benzene Ring
| Position | Reactivity |
|---|---|
| 8 | Most Reactive |
| 6 | Second Most Reactive |
| 5 | Third Most Reactive |
| 7 | Least Reactive |
This table summarizes the general regioselectivity of electrophilic attack on an unsubstituted quinazoline ring.
In the case of 4-(ethylamino)quinazoline-2-thiol, the ethylamino group at C-4 and the thiol/thione group at C-2 are both ortho-, para-directing and activating. Therefore, they would be expected to further enhance the reactivity of the benzene ring towards electrophiles, primarily at positions 6 and 8. Nitration is a known electrophilic substitution reaction for quinazolines, typically yielding the 6-nitro derivative when conducted in a mixture of fuming nitric acid and concentrated sulfuric acid. scispace.com
Conversely, nucleophilic aromatic substitution on the electron-rich benzene ring is generally difficult and requires harsh conditions unless activated by strongly electron-withdrawing groups, which are absent in the target molecule.
The pyrimidine ring of the quinazoline system is characteristically electron-deficient and thus prone to nucleophilic attack. This reactivity is frequently exploited in the synthesis of substituted quinazolines. Positions C-2 and C-4 are particularly activated towards nucleophilic displacement, especially when substituted with good leaving groups like halides. wikipedia.orgmdpi.com
The synthesis of 4-aminoquinazolines often proceeds via the regioselective substitution of a chlorine atom at the 4-position of a 2,4-dichloroquinazoline (B46505) precursor by an amine nucleophile. mdpi.com This highlights a common pathway where a 4-chloro group can be interconverted to a 4-amino functionality. Similarly, the 2-chloro group can be displaced by nucleophiles. researchgate.net In this compound, the existing ethylamino and thiol groups can also be considered for interconversion. For instance, while the C-2 thiol is a key functional handle for the reactions discussed below, it is often installed by reacting a 2-chloroquinazoline (B1345744) derivative with a sulfur nucleophile. The C-4 ethylamino group could, in principle, be modified, though its primary role is often as a directing group and a point of interaction in biologically active molecules. mdpi.com
Transformations Involving the C-2 Thiol Group
The thiol group at the C-2 position is a dominant center of reactivity in this compound. It exists in a tautomeric equilibrium with its thione form, 4-(ethylamino)quinazoline-2(1H)-thione. researchgate.netsigmaaldrich.com This thioamide-like character allows for reactions at both the sulfur and nitrogen atoms, although reactions at the soft sulfur nucleophile are very common.
One of the most facile transformations of the C-2 thiol group is its reaction with alkylating or arylating agents to form stable thioethers (sulfides). This S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. A variety of bases and solvent systems can be employed, and the reaction is a cornerstone for creating diverse libraries of quinazoline derivatives. nih.govresearchgate.net The alkylation of analogous 2-thioxoquinazolines has been shown to proceed readily at the sulfur atom. tiiame.uz
Table 2: Examples of Thioether Formation from Quinazoline-2-thiols
| Starting Material Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Quinazoline-2-thione | Arylmethyl halide | Base | 2-(Arylmethylthio)quinazoline | nih.gov |
| Triazoloquinazoline-3-thiol | Alkyl halide | Alkaline medium | 3-(Alkylthio)triazoloquinazoline | |
| 4-Hydroxyquinazoline-2-thiol | Alkyl halide | Phase Transfer Catalysis | 2-(Alkylthio)-4-hydroxyquinazoline | researchgate.net |
| 2-Methylquinazoline-4-thione | Propyl iodide | Sodium hydride | 4-(Propylthio)-2-methylquinazoline | tiiame.uz |
This table presents examples of reactions analogous to the formation of thioethers from this compound.
The sulfur atom of the thiol group is susceptible to oxidation. Under mild oxidizing conditions, two molecules of the thiol can couple to form a disulfide. This dimerization is a common reaction for thiols and can be promoted by a range of reagents, including air, hydrogen peroxide with an iodide catalyst, or 1-chlorobenzotriazole. nih.govorganic-chemistry.org The resulting disulfide-linked di-quinazoline derivative represents a significant structural modification.
Stronger oxidation of the thiol or the corresponding thioether can lead to the formation of sulfoxides or sulfones. smolecule.com For example, the oxidation of 2-(aryl/alkyl thio)quinazolines with reagents like Oxone has been reported to yield the corresponding sulfonyl derivatives. researchgate.net These oxidized sulfur species have different electronic and steric properties, offering another avenue for derivatization.
The nucleophilic character of the thiol/thiolate group makes it reactive towards a wide range of electrophiles beyond simple alkyl halides. Acylation with acyl chlorides or anhydrides can furnish thioesters at the C-2 position. mdpi.com Furthermore, the thioamide-like nature of the tautomeric thione form allows for reactions analogous to those of other thioamides. For example, it can participate in Mannich-type reactions with formaldehyde (B43269) and a secondary amine or undergo Michael addition to activated unsaturated compounds. mdpi.com These reactions provide access to derivatives with more complex side chains at the C-2 position, significantly expanding the synthetic utility of the parent compound.
Reactions of the C-4 Ethylamino Moiety
The ethylamino group at the C-4 position of this compound is a key site for derivatization, influencing the molecule's chemical properties and potential applications. Its reactivity is primarily governed by the nucleophilic character of the secondary amine.
Acylation and Sulfonylation of the Amine Functionality
The nitrogen atom of the ethylamino group can readily undergo acylation and sulfonylation reactions with appropriate electrophiles. These reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the parent molecule.
Acylation: Acylation of the C-4 amino group can be achieved using various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. For instance, the synthesis of 2-acyl-4-aminoquinazolines has been reported through methods like the I2/CuCl2-copromoted formal [4 + 1 + 1] cyclization of methyl ketones, 2-aminobenzonitriles, and ammonium (B1175870) acetate. acs.orgacs.orgnih.gov This indicates that the 4-amino position is amenable to the introduction of acyl functionalities. While direct acylation of this compound is not explicitly detailed, the general reactivity of 4-aminoquinazolines suggests this transformation is feasible. acs.orgchim.it
Sulfonylation: Similarly, sulfonylation can be accomplished by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl formed. The sulfonylation of related quinazolin-4(3H)-ones has been studied, where regioselectivity is influenced by substituents at the 2-position. researchgate.net For this compound, the ethylamino group is expected to be the primary site of sulfonylation, assuming the thiol group is protected or the reaction conditions are optimized for N-sulfonylation. Unsuccessful attempts at direct sulfonylation of a 4-aminoquinazoline have been noted in some contexts, suggesting that the reaction conditions are critical. amazonaws.com
Table 1: Representative Acylation and Sulfonylation Reactions on the Quinazoline Scaffold
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Acylation | Methyl ketones, 2-aminobenzonitriles, NH4OAc, I2/CuCl2 | 2-Acyl-4-aminoquinazolines | acs.orgacs.orgnih.gov |
| Acylation | Breslow intermediates from aldehydes, 4-chloroquinazoline (B184009) | 4-Alkanoylquinazolines | chim.it |
| Sulfonylation | Mesyl, tosyl, p-cyanobenzenesulfonyl chloride on quinazolin-4(3H)-ones | O-sulfonylated or N-sulfonylated quinazolinones | researchgate.net |
Condensation and Cycloaddition Reactions
The ethylamino group can participate in condensation reactions with various carbonyl compounds. For example, condensation with aldehydes or ketones can lead to the formation of Schiff bases, which can be further reduced to the corresponding alkylated amines. The reaction of 4-aminoquinazolines with arylamines can be achieved through methods like the Dimroth rearrangement of formamidine (B1211174) intermediates. scielo.br
Cycloaddition reactions involving the quinazoline core have also been explored. wikipedia.org While direct participation of the C-4 ethylamino group in cycloadditions is less common, the quinazoline ring itself can act as a dienophile or dipolarophile. For instance, photoinduced [4+2] cycloaddition reactions of vinyldiazo compounds have been used to construct heterocyclic and bicyclic rings. rsc.org The presence of the ethylamino group can influence the electronic properties of the quinazoline system, thereby affecting its reactivity in such transformations.
Table 2: Examples of Condensation and Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Reference(s) |
| Condensation | N-(2-cyanophenyl)amidines, arylamines | 2-Alkyl-4-arylaminoquinazolines | rsc.org |
| Condensation | 2-Aminobenzonitrile, arylamines, DMF-DMA | Bioactive 4-amino-quinazolines | scielo.br |
| [4+2] Cycloaddition | Vinyldiazoacetates, azoalkenes | Bicyclo[4.1.0]tetrahydropyridazine derivatives | rsc.org |
| [4+2] Cycloaddition | Diene, dienophile | Six-membered ring | fiveable.me |
Role of Amine Basicity in Reaction Pathways
The basicity of the C-4 ethylamino group is a crucial factor that dictates its reactivity. 4-Aminoquinazolines have multiple potential protonation sites. arkat-usa.orgumich.edu The introduction of an amino group generally increases the basicity compared to the parent quinazoline. researchgate.net The pKa values of 4-aminoquinazoline derivatives are influenced by the nature and position of substituents on the quinazoline ring and on the amino group itself. researchgate.netdergipark.org.tr
Electron-donating groups on the quinazoline ring tend to increase the basicity of the amine, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the basicity. The steric environment around the amino group also plays a role, with bulky substituents potentially hindering its reactivity. arkat-usa.orgresearchgate.net In the case of this compound, the electronic contribution of the thiol/thione group at the C-2 position will also modulate the basicity of the C-4 ethylamino group.
Dual Functionalization Strategies for Complex Analogues
The presence of two distinct reactive sites, the C-4 ethylamino group and the C-2 thiol group, allows for dual functionalization strategies to create complex analogues. The differential reactivity of the thiol (a soft nucleophile) and the amine (a harder nucleophile) can be exploited for selective derivatization.
A common strategy involves the initial S-alkylation of the more nucleophilic thiol group, followed by modification of the amino group. nih.govnih.gov The thiol group can be alkylated with various electrophiles, such as alkyl halides, in the presence of a base. nih.gov Subsequent acylation, sulfonylation, or condensation at the C-4 amino position can then be performed. This stepwise approach allows for the controlled introduction of different functionalities at both positions. nih.gov
Alternatively, reaction conditions can be chosen to favor simultaneous or one-pot dual functionalization, although this may lead to mixtures of products requiring careful separation and characterization. The development of orthogonal protection-deprotection strategies is key to achieving selective dual functionalization.
Mechanistic Studies of Key Derivatization Reactions
Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.
Acylation and Sulfonylation: The mechanism of acylation and sulfonylation of the C-4 ethylamino group follows the general pattern of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the product and a leaving group.
Condensation Reactions: The mechanism of condensation reactions, such as Schiff base formation, involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine.
Synthesis of 2-Acyl-4-aminoquinazolines: A plausible mechanism for the I2/CuCl2-copromoted synthesis of 2-acyl-4-aminoquinazolines has been proposed. researchgate.net This complex transformation involves multiple steps, including C(sp3)-H bond diamination. acs.orgacs.orgnih.gov
Amination of Heteroaromatic Thiols: For reactions involving the thiol group, mechanistic studies on the organophotocatalytic amination of heteroaromatic thiols suggest the generation of a thiyl radical via stepwise deprotonation and oxidation. acs.org
Structure Activity Relationship Sar Investigations in 4 Ethylamino Quinazoline 2 Thiol Analogues
Influence of the C-4 Ethylamino Group on Molecular Interactions
The substituent at the C-4 position of the quinazoline (B50416) ring plays a pivotal role in defining the molecule's interaction with its biological target. The ethylamino group in 4-(Ethylamino)quinazoline-2-thiol is a key determinant of its binding affinity and selectivity.
Steric and Electronic Contributions of the Alkyl Chain
The length, branching, and electronic nature of the alkyl chain at the C-4 amino group significantly impact the compound's activity. The ethyl group in this compound provides a balance of steric bulk and lipophilicity that can be crucial for fitting into a specific binding pocket.
Research on various quinazoline derivatives has shown that modifications to the C-4 substituent can dramatically alter biological activity. For instance, in the context of antibacterial 4(3H)-quinazolinones, the nature of the amine at the C-4 position is a key factor. nih.gov Studies on 4-alkyl-quinazolines have highlighted the steric effects of the alkyl group on the molecule's properties. rsc.org The ethyl group, being a relatively small and flexible alkyl chain, can adopt conformations that are favorable for binding. Its electronic contribution is primarily as an electron-donating group, which can influence the basicity of the amino nitrogen and its potential for hydrogen bonding.
Conformational Impact of Amine Substituents on Ligand-Binding Envelopes
The substituents on the C-4 amino group dictate the conformational flexibility of this part of the molecule, which in turn affects how the ligand fits within the binding envelope of its target receptor. The ethylamino group can rotate and flex, allowing the molecule to adapt to the shape of the binding site.
In a series of 4-aminoquinazoline derivatives, the conformation of the side chain at the C-4 position was found to be critical for their activity. acs.org For example, the substitution of a 4-anilino moiety at this position can lead to a conformation where the aniline (B41778) ring is at a specific angle relative to the quinazoline ring, which is important for hydrophobic interactions within the binding cleft. nih.gov The presence of an ethyl group, as opposed to a larger or more rigid substituent, provides a degree of conformational freedom that can be advantageous for achieving an optimal binding orientation. Computational modeling and SAR studies on related compounds have shown that even subtle changes to the C-4 substituent can significantly alter the binding mode and affinity. vulcanchem.com
Significance of the C-2 Thiol Group in Molecular Recognition
The C-2 thiol group is another critical functional group in this compound, contributing significantly to its molecular recognition properties through various non-covalent interactions.
Contribution of Sulfur Atom Polarity and Polarizability to Intermolecular Forces
The thiol group can act as a nucleophile, and its reactivity is a key aspect of its function in some biological contexts. mdpi.com For instance, the thiol group in certain quinazoline derivatives has been shown to form covalent bonds with specific amino acid residues, such as cysteine, in the active site of a target protein. nih.gov This covalent modification can lead to irreversible inhibition and potent biological activity.
Analysis of Hydrogen Bonding and Thiol-Specific Interactions
The thiol group can act as both a hydrogen bond donor (via the S-H) and a hydrogen bond acceptor (via the lone pairs on the sulfur atom). nih.gov While S-H hydrogen bonds are generally weaker than O-H or N-H hydrogen bonds, they can still play a crucial role in ligand binding and orientation. nih.gov
In some cases, the thiol group exists in equilibrium with its tautomeric thione form (C=S). The thione form has a different hydrogen bonding profile and can also participate in various intermolecular interactions. researchgate.net The ability of the C-2 thiol/thione moiety to engage in specific interactions, including hydrogen bonding and potential covalent bond formation, makes it a key determinant of the biological activity of this compound and its analogues. nih.govsciencescholar.us
Modulation of Interaction Profiles by Quinazoline Ring Substituents
Substituents on the fused benzene (B151609) ring of the quinazoline core can significantly modulate the electronic properties and steric profile of the entire molecule, thereby influencing its interactions with biological targets.
The placement of electron-donating or electron-withdrawing groups at various positions on the quinazoline ring can alter the electron density of the heterocyclic system. This, in turn, can affect the strength of hydrogen bonds formed by the N-1 and N-3 atoms of the quinazoline core, which are known to be important for binding to many protein kinases. nih.gov For example, electron-donating groups at the 6- and 7-positions have been shown to improve the binding activity of some quinazoline-based inhibitors. mdpi.com Conversely, electron-withdrawing groups can also be beneficial in other contexts. mdpi.com
The steric bulk of substituents on the quinazoline ring can also play a critical role. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding due to steric clashes. mdpi.com SAR studies on various quinazoline derivatives have demonstrated that the nature and position of these substituents are critical for optimizing potency and selectivity. acs.orgnih.govnih.gov For instance, in some series of 4-aminoquinazoline derivatives, the presence of specific substituents at the 6- and 7-positions was found to be crucial for activity. tandfonline.com
The following table summarizes the impact of various substituents on the activity of quinazoline analogues based on published research:
| Compound Series | Position of Substitution | Substituent Type | Effect on Activity | Reference |
| N-phenyl-N'-quinazolin-4-ylurea derivatives | C-2 of quinazoline | Phenyl or heteroaryl | Increased adenosine (B11128) A3 receptor affinity | nih.gov |
| 4-substituted quinazolines | C-7 of quinazoline | Methyl group (in compound 25) | Low degree of selectivity for A2B adenosine receptor | nih.gov |
| 6,7-dialcoxy-4-phenylamino-quinazolines | C-6 and C-7 of quinazoline | Bulky substituents | Increased potency | mdpi.com |
| 4-aminoquinazoline-2-carboxamide derivatives | C-6 of quinazoline | Chloro group | Important for activity and selectivity of PAK4 inhibitors | acs.org |
| 4-anilino-quinazoline derivatives | C-6 and C-7 of quinazoline | Electron-donating groups | Increased activity | nih.gov |
This systematic approach of modifying the core scaffold and its substituents allows for a detailed understanding of the SAR, guiding the design of more potent and selective this compound analogues for various therapeutic applications.
Positional Effects of Substituents on Interaction Potency and Selectivity
The substitution pattern on the quinazoline ring is a critical determinant of biological activity. nih.gov Studies on related quinazolinone derivatives have consistently shown that modifications at positions 2, 3, 6, and 8 can significantly impact their interaction with molecular targets. nih.gov For analogues of this compound, the placement of various functional groups can dictate both the potency and selectivity of the compound.
For instance, in a series of 2-substituted-4(3H)-quinazolinones, the nature and position of the substituent at the 2-position, which corresponds to the thiol group in our core molecule, are essential for activity. nih.gov Similarly, substitutions on the benzene ring of the quinazoline nucleus, particularly at positions 6 and 7, have been shown to modulate activity. In a study of 4-aminoquinazoline derivatives, the introduction of different heterocyclic rings at the 4-position, where the ethylamino group resides in our target compound, led to a range of cytoprotective activities. sphinxsai.com
The following table, derived from studies on related quinazolinone compounds, illustrates the influence of substituent position on biological activity.
| Compound ID | 2-Substituent | 3-Substituent | 6-Substituent | 8-Substituent | Biological Activity (IC50, µM) |
| A | -CH3 | -H | -H | -NH2 | 0.4 |
| B | -H | -H | -H | -NH2 | 0.76 |
| C | -Propyl | -Aryl | -H | -H | 7.52 (HeLa) |
Data derived from studies on related quinazolinone derivatives to illustrate positional effects. nih.govresearchgate.net
Electronic Effects (e.g., Inductive, Resonance) on Binding Affinity
The electronic properties of substituents, governed by inductive and resonance effects, play a pivotal role in modulating the binding affinity of quinazoline derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinazoline ring system, thereby influencing key interactions with biological targets, such as hydrogen bonding and π-π stacking.
In studies of 4(3H)-quinazolinone derivatives, it has been observed that the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on a phenyl ring attached to the quinazoline scaffold can enhance cytotoxic effects. gsconlinepress.com Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) have also been shown to contribute to potent activity in different contexts. nih.gov For this compound analogues, tuning the electronic nature of substituents on the quinazoline core is a key strategy for optimizing binding affinity. For example, substitution on a phenyl ring at the 3-position of the quinazolinone ring with a trifluoromethyl group (-CF3) has been noted to be effective. gsconlinepress.com
The table below showcases how different electronic substitutions on related quinazolinone structures can impact their biological potency.
| Compound ID | Substituent at position 3 (on Phenyl Ring) | Electronic Effect | Biological Activity (IC50, µM) |
| D | -CF3 (para) | Electron-withdrawing | Potent |
| E | -Cl (para) | Electron-withdrawing | Potent |
| F | -OCH3 (para) | Electron-donating | Active |
Illustrative data from related quinazolinone SAR studies. nih.govgsconlinepress.com
Steric Hindrance and Conformational Flexibility of Ring Decorations
The size and three-dimensional arrangement of substituents (steric effects) are crucial for ensuring a proper fit within the binding site of a biological target. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, flexible side chains can allow the molecule to adapt to the topology of the binding pocket.
In the context of quinazoline derivatives, the introduction of bulky groups can be either beneficial or detrimental, depending on the specific target. For example, in a series of 2,3-disubstituted quinazolinone derivatives, the introduction of a propyl group at the C2 position was found to enhance cytotoxic activity against HeLa cells, suggesting a favorable steric interaction. nih.gov However, in other cases, bulky substitutions have been shown to be inactive. Current time information in Bangalore, IN. The ethylamino group at the 4-position of our core molecule also presents opportunities for steric modifications. The length and branching of the alkyl chain can be varied to probe the steric tolerance of the binding site.
Exploration of Pharmacophore Models Derived from Quinazoline-Based Ligands
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinazoline-based ligands, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A study on quinazoline derivatives as acetylcholinesterase inhibitors led to the development of a pharmacophore model (AAAHR_1) which includes three hydrogen bond acceptor (A), one hydrophobic (H), and one aromatic ring (R) feature. sphinxsai.comnih.gov Another pharmacophore model for quinazoline and aminopyridine derivatives as iNOS inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as key features. nih.gov These models serve as valuable templates for the design of new analogues of this compound with improved potency and selectivity, by ensuring that new designs incorporate the identified essential features.
Advanced QSAR Approaches for Predicting Molecular Interaction Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Advanced QSAR approaches, such as 3D-QSAR and machine learning-based methods, are increasingly being used to predict the potency of new drug candidates.
For quinazoline derivatives, various QSAR models have been developed. For example, a 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains provided a robust model that offered guidelines for structural optimization. nih.gov In another study, a 2D-QSAR analysis of quinazoline derivatives as EGFR inhibitors resulted in a model with strong predictive capabilities. researchgate.net More recent studies have employed machine learning algorithms like Random Forest and Extreme Gradient Boosting to develop QSAR models for quinazoline-containing compounds, which can be used for virtual screening of new derivatives. These advanced computational approaches can be applied to analogues of this compound to predict their interaction potency and guide the synthesis of more effective compounds.
Computational and Theoretical Studies of 4 Ethylamino Quinazoline 2 Thiol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations are instrumental in understanding the structure-property relationships of novel compounds like 4-(Ethylamino)quinazoline-2-thiol.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. rug.nlnih.govmui.ac.ir This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. rug.nlnih.gov This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the various modes of vibration within the molecule (stretching, bending, etc.). Comparing these calculated frequencies with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy can help to confirm the molecular structure and the accuracy of the computational model. nih.gov
Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H (amino) | Stretching | 3400-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=N (quinazoline) | Stretching | 1610-1630 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C=S (thiol) | Stretching | 1050-1200 |
Note: This table presents hypothetical data based on typical ranges for these functional groups and is for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netscience.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govallsubjectjournal.com The energies of these orbitals and their gap can be reliably calculated using DFT. science.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Quinazoline (B50416) Derivative (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 |
Note: This table contains illustrative data for a generic quinazoline derivative to demonstrate the concept.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. allsubjectjournal.comresearchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. allsubjectjournal.com Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group, suggesting these are sites for electrophilic interaction. The hydrogen of the amino group would likely exhibit a positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.eduwisc.edu This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. In this compound, significant delocalization would be expected within the quinazoline ring system due to its aromatic nature. The interactions between the lone pairs of the nitrogen and sulfur atoms with the π-system of the ring can also be quantified. allsubjectjournal.comuni-muenchen.de
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Quinazoline Derivative (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | π* (C2-N3) | 15.8 |
| π (C5-C6) | π* (C7-C8) | 20.5 |
| LP (S) | σ* (C2-N1) | 5.2 |
Note: This table presents hypothetical data to illustrate the types of interactions and stabilization energies that can be calculated.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics simulations are used to explore the conformational flexibility and dynamic behavior of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrsc.org For this compound, the ethylamino side chain can rotate, leading to various conformers with different energies. By systematically rotating the dihedral angles associated with this side chain and calculating the energy of each resulting conformation, a potential energy surface or energy landscape can be constructed. nih.govbiorxiv.orgchemrxiv.org This landscape reveals the low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often one of the low-energy conformers.
Table 4: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 (Local Minimum) | 60° (gauche) | 1.5 |
| 3 (Transition State) | 0° (syn) | 4.2 |
Note: This table provides hypothetical data to illustrate the concept of an energy landscape with different conformers.
Ligand-Protein Docking Simulations for Interaction Prediction (general protein targets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukaazpublications.com This method is crucial for understanding potential drug-target interactions and is routinely used in structure-based drug design. researchgate.netukaazpublications.com For quinazoline derivatives, docking studies have been extensively performed to predict their binding affinity and interaction modes with various protein targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Poly(ADP-ribose) Polymerase (PARP). nih.govfrontiersin.orgkemdikbud.go.id
In a typical docking protocol, the three-dimensional structures of the ligand, such as this compound, and the target protein are prepared. The ligand's geometry is optimized, and the protein structure is obtained from databases like the Protein Data Bank (PDB). kemdikbud.go.id Docking software then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site. ukaazpublications.com These poses are evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov
Studies on related 4-anilinoquinazolines and 2-thioxobenzo[g]quinazolines have demonstrated their potential to bind effectively to various protein targets. For instance, docking of 4-anilinoquinazoline (B1210976) derivatives against EGFR tyrosine kinase revealed significant binding affinities compared to the standard inhibitor Erlotinib. nih.gov Similarly, docking of 2,4-diaminoquinazoline analogues into the active site of EGFR has helped elucidate key binding interactions, such as hydrogen bonds with critical methionine residues (Met769 or Met793). kemdikbud.go.idnih.gov These interactions are vital for the inhibitory activity of small molecules targeting the ATP-binding site of kinases. kemdikbud.go.idmdpi.com
The insights from these docking simulations are invaluable. They not only predict whether a compound is likely to be active but also reveal the specific amino acid residues involved in the interaction. This information can explain the structure-activity relationship (SAR) observed in a series of compounds and guide the modification of the ligand to enhance its binding potency and selectivity. nih.gov
Table 1: Example Binding Affinities of Quinazoline Derivatives with Various Protein Targets from Docking Studies This table is illustrative and compiles data from studies on various quinazoline derivatives to demonstrate the application of molecular docking. The specific compound this compound may have different binding energies.
| Compound Class | Protein Target | PDB ID | Example Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | 1M17 | -7.46 | Erlotinib | -3.84 |
| Tetrahydropyrazolo-quinazolines | Androgen Receptor | 5T8E | -18.37 | Abiraterone Acetate | -12.45 |
| 2-Thioxobenzo[g]quinazolines | Tyrosinase | - | -12.16 | - | - |
| Quinazolin-4(3H)-one derivatives | EGFR (mutant) | - | -5.3 | Erlotinib | - |
Data sourced from multiple studies on quinazoline derivatives. nih.govnih.govresearchgate.netmedmedchem.com
Molecular Dynamics (MD) Simulations for Dynamic Interaction Characterization
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, characterizing the stability and conformational changes of the complex over time. abap.co.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the natural fluctuations and movements of the protein and the bound ligand. nih.gov This technique is frequently used to refine docking results and assess the stability of predicted binding poses. nih.gov
A typical MD simulation study begins with the best-docked complex from a docking experiment. This complex is placed in a simulated physiological environment (e.g., a water box with ions) and the simulation is run for a specific duration, often in the nanosecond range. frontiersin.org Key metrics are then analyzed to understand the dynamic behavior of the system:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value, typically fluctuating within a range of 1-3 Å, suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. frontiersin.org Studies on quinazoline derivatives complexed with proteins like EGFR and DNA gyrase have used RMSD to confirm the stability of the docked complexes. abap.co.inugm.ac.id
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stable regions. This analysis can highlight which parts of the protein are most affected by ligand binding and which parts of the ligand are most mobile within the binding pocket. nih.govabap.co.in
Table 2: Interpreting Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Description | Indication of a Stable Complex |
|---|---|---|
| RMSD | Measures the average change in atomic positions for the protein backbone and ligand over time. | The plot reaches a plateau with low, stable fluctuations (typically < 3 Å). |
| RMSF | Measures the fluctuation of individual residues or ligand atoms around their average position. | Key residues in the binding site show low fluctuation, indicating stable interactions with the ligand. |
| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) for hydrogen bonds with key active site residues. |
| Binding Free Energy (MM/GBSA, MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | A lower (more negative) calculated binding free energy. |
Prediction of Reactivity and Selectivity via Computational Metrics
Beyond predicting biological interactions, computational methods can forecast the chemical reactivity and selectivity of a molecule like this compound. tandfonline.com This is particularly important for planning synthetic routes and understanding potential metabolic pathways. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. tandfonline.commdpi.com
DFT calculations can determine the electronic properties of a molecule, providing insights into where chemical reactions are most likely to occur. Key computational metrics include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. sapub.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This tool helps predict sites for non-covalent interactions and chemical reactions. tandfonline.com
Activation Energy Calculations: For specific reactions, computational methods can model the transition states and calculate the activation energy required for different reaction pathways. The pathway with the lower activation energy is predicted to be the major product. This approach has been successfully used to explain the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors. mdpi.com Calculations showed that the activation energy for a nucleophilic attack at the C4 position is lower than at the C2 position, which aligns with experimental observations where substitution predominantly occurs at C4. mdpi.commdpi.com
These computational tools allow chemists to rationalize experimental outcomes and predict the regioselectivity of reactions, saving time and resources in the lab. numberanalytics.comrsc.org
Advanced Computational Methodologies for Rational Design of Analogues
The ultimate goal of many computational studies is the rational design of new molecules with improved properties. acs.org For a compound like this compound, these methods can be used to design analogues with enhanced potency, selectivity, or better pharmacokinetic profiles. nih.gov This process, often called computer-aided drug design (CADD), integrates several computational techniques. researchgate.net
The design cycle often begins with a "hit" or "lead" compound, which could be identified through screening or from previous knowledge. The process for designing analogues then involves:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govplos.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a model can be built to predict the activity of new, unsynthesized compounds. acs.orgnih.gov This allows chemists to prioritize which analogues to synthesize. For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer potential against targets like EGFR. frontiersin.orgnih.gov
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a ligand must possess to interact with a specific target receptor. Based on a set of active molecules, a pharmacophore model can be generated and used to screen large virtual databases for new scaffolds that match the required features, or to guide the modification of an existing scaffold. frontiersin.org
In Silico Screening and Modification: Using the knowledge gained from docking, MD simulations, and QSAR, new analogues can be designed in silico. For example, if docking reveals an empty hydrophobic pocket in the binding site, the parent molecule can be modified to include a group that fills this pocket, potentially increasing binding affinity. These new designs are then evaluated computationally (docking, ADMET prediction) before being selected for synthesis. nih.govnih.gov This iterative process of design, computational evaluation, and synthesis significantly streamlines the drug discovery process, reducing the time and cost associated with finding potent and selective drug candidates. acs.org
Advanced Analytical Methodologies for Characterization and Investigation
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-(Ethylamino)quinazoline-2-thiol at an atomic level. These techniques measure the interaction of the molecule with electromagnetic radiation, providing detailed information about its connectivity, functional groups, and three-dimensional arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of this compound can be constructed.
¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). organicchemistrydata.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, and the exchangeable protons of the amine (N-H) and thiol/thione (S-H or N-H) groups. researchgate.netresearchgate.net
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C2 | - | ~175-185 | Thione carbon (C=S), expected to be significantly downfield. |
| C4 | - | ~155-165 | Carbon bearing the ethylamino group. |
| C4a, C8a (bridgehead) | - | ~120-150 | Quaternary carbons within the aromatic system. |
| C5, C6, C7, C8 | ~7.0-8.5 | ~115-140 | Aromatic protons and carbons, exhibiting complex coupling patterns. |
| N-H (amine) | Broad, variable | - | Chemical shift and appearance are dependent on solvent, concentration, and temperature. |
| N-H (thione) | Broad, variable | - | The compound exists in tautomeric forms; this proton may be on nitrogen or sulfur. Its signal is often broad and may exchange with solvent. |
| -CH₂- (ethyl) | ~3.5 (quartet) | ~40-45 | Methylene group adjacent to the nitrogen atom. |
| -CH₃ (ethyl) | ~1.3 (triplet) | ~13-16 | Terminal methyl group. |
Note: The values presented are hypothetical and based on typical chemical shifts for similar functional groups and quinazoline structures. Actual experimental values may vary.
Multi-Dimensional NMR: While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle. jeol.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the ethyl group (correlation between -CH₂ and -CH₃ protons) and reveal coupling between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.eduresearchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is useful for determining the 3D conformation of the molecule.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comresearchgate.net By detecting the absorption (FTIR) or scattering (Raman) of infrared radiation, these methods provide a "fingerprint" of the functional groups present. sphinxsai.com
For this compound, key vibrational bands would be expected that correspond to the stretching and bending of specific bonds.
FTIR Spectroscopy: Would be particularly sensitive to polar bonds. Expected characteristic absorption bands include:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine and thioamide N-H groups.
Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the ethyl group.
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ "fingerprint" region, characteristic of the quinazoline ring system.
C=S stretching (Thione): A band typically in the 1050-1250 cm⁻¹ region, which can be coupled with other vibrations.
Raman Spectroscopy: Is often more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying:
C=S (Thione) bond: The thione group often gives a strong Raman signal.
Aromatic ring vibrations: The symmetric breathing modes of the quinazoline ring system would be prominent.
C-S bond: The carbon-sulfur bond vibration would also be detectable. researchgate.net
Interactive Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Technique | Notes |
| N-H Stretch (Amine/Thioamide) | 3200-3400 | FTIR (Strong, Broad) | Indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | FTIR/Raman (Medium) | Characteristic of the benzene (B151609) portion of the quinazoline ring. |
| Aliphatic C-H Stretch | 2850-2980 | FTIR/Raman (Strong) | Asymmetric and symmetric stretches of the -CH₂- and -CH₃ groups. |
| C=N / C=C Ring Stretch | 1500-1650 | FTIR/Raman (Strong) | Multiple bands characteristic of the heteroaromatic quinazoline core. |
| C=S Stretch (Thione) | 1050-1250 | Raman (Strong) | A key indicator of the thione tautomer. Its intensity can be weak in FTIR. |
| C-S Stretch | 600-800 | Raman (Medium) | Relevant for the thiol tautomer or C-S vibrations within the thioamide group. researchgate.net |
Note: These are representative frequency ranges. The exact position and intensity of peaks depend on the specific molecular environment and physical state of the sample.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. miamioh.edu High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, can measure this ratio with extremely high accuracy (typically to within 5 parts per million). scispace.com This precision allows for the determination of the exact elemental formula of the parent ion, confirming that the synthesized compound has the expected composition of C₁₀H₁₁N₃S.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), a fragmentation pattern can be generated. ncsu.edu Analyzing these fragments provides crucial structural information that corroborates the NMR and IR data. For this compound, predictable fragmentation pathways would include:
Loss of the ethyl group (•C₂H₅) or ethene (C₂H₄).
Cleavage of the quinazoline ring system. mdpi.com
Loss of small neutral molecules like HCN or H₂S.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is a set of laboratory techniques used for the separation of mixtures. organicchemistrydata.org For this compound, chromatographic methods are essential for determining the purity of a synthesized batch and for quantifying the compound in more complex matrices, such as during reaction monitoring or metabolic studies.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-Vis Diode Array, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. organicchemistrydata.org A solution of the sample is pumped through a column packed with a stationary phase, and the components separate based on their differential interactions with this phase. tandfonline.comresearchgate.nettandfonline.com
For this compound, a reversed-phase HPLC method would likely be employed.
Stationary Phase: A non-polar column, such as a C18 (octadecylsilyl) column.
Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. pharmjournal.ru
Detection:
UV-Vis Diode Array Detector (DAD): The quinazoline ring system is a strong chromophore, meaning it absorbs UV light. A DAD can monitor the absorbance across a range of wavelengths, providing both quantitative data (peak area) and qualitative information (UV spectrum) to help confirm peak identity. tandfonline.com
Fluorescence Detector: If the molecule is fluorescent, this detector can offer higher sensitivity and selectivity.
Mass Spectrometry (LC-MS): Coupling the HPLC system directly to a mass spectrometer provides the highest level of confidence. As each peak elutes from the column, the mass spectrometer can provide mass-to-charge ratio data, confirming the identity of the main peak and helping to identify any impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. chemmethod.com Given the structure of this compound, with its polar N-H and C=S groups, it is likely not sufficiently volatile or thermally stable for direct GC-MS analysis. Thermal decomposition in the hot GC injection port is a significant risk for such compounds. nist.gov
However, GC-MS can be employed following a derivatization step. chemmethod.comnih.gov In this process, the polar functional groups are chemically modified to create a more volatile and stable analogue. For example, the N-H and S-H protons could be reacted with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives would be amenable to GC separation and would produce characteristic mass spectra, allowing for sensitive detection and quantification. dergipark.org.tr
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and for computational modeling studies. mdpi.comajol.infomdpi.com
The determination of a crystal structure involves several key steps, including the growth of a suitable single crystal, data collection using a diffractometer, structure solution, and refinement. mdpi.comscirp.org The resulting crystallographic data provides a wealth of information, as exemplified in the table below for a related quinazolinone derivative.
Table 1: Representative Crystallographic Data for a Quinazolinone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.3637(4) |
| b (Å) | 12.7902(2) |
| c (Å) | 13.2240(5) |
| α (°) | 90 |
| β (°) | 117.030(5) |
| γ (°) | 90 |
| Volume (ų) | 1862.75(12) |
| Z | 2 |
Data is for a representative 4-arylaminoquinazoline derivative and is illustrative of the type of information obtained from X-ray crystallography. ajol.info
Obtaining the crystal structure of this compound would provide definitive proof of its tautomeric form in the solid state, the conformation of the ethylamino group, and the nature of its intermolecular interactions.
Derivatization Strategies for Enhanced Analytical Detection (e.g., Fluorogenic Labeling)
Derivatization is a powerful strategy employed in analytical chemistry to enhance the detectability of an analyte or to improve its chromatographic behavior. For compounds like this compound, which may not possess strong intrinsic chromophores or fluorophores, derivatization to introduce a fluorescent tag can dramatically increase the sensitivity of analytical methods.
The quinazoline scaffold is amenable to chemical modification to create fluorescent probes. acs.orgnih.govunipi.itwanfangdata.com.cnsnu.ac.kr The amino group at the 4-position of the quinazoline ring is a key functional handle for such derivatization reactions. scielo.brresearchgate.netnih.govmdpi.com By reacting this compound with a suitable fluorogenic reagent, a highly fluorescent derivative can be produced, enabling detection at very low concentrations.
One common approach involves the use of reagents that specifically react with primary or secondary amines to yield fluorescent products. This can be particularly useful for quantitative analysis in complex matrices, such as biological fluids. The development of fluorescent probes based on the quinazoline scaffold has been successfully applied for imaging purposes, for instance, to label specific proteins or cellular structures. acs.orgnih.govunipi.itwanfangdata.com.cn
Furthermore, the introduction of a fluorine-18 (B77423) radiolabel represents another critical derivatization strategy, enabling the use of these molecules as potential agents for Positron Emission Tomography (PET) imaging in biomedical research. nih.gov
Table 2: Examples of Fluorophores and Labeling Reactions for Amino Groups
| Fluorophore Class | Reactive Group for Amine Derivatization | Resulting Linkage |
|---|---|---|
| Dansyl Chloride | Sulfonyl Chloride | Sulfonamide |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea (B124793) |
| N-hydroxysuccinimide (NHS) esters | NHS Ester | Amide |
| Coumarins | Various (e.g., activated esters) | Amide or other |
The selection of the appropriate derivatization reagent depends on the specific analytical requirements, including the desired excitation and emission wavelengths, quantum yield, and the compatibility of the reaction conditions with the analyte's stability.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of individual components. For the characterization of this compound and its potential impurities or metabolites, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. nih.govresearchgate.netnih.govkoreascience.kr
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many quinazoline derivatives.
In a typical LC-MS analysis of this compound, the compound would first be separated from other components on a reversed-phase HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined. LC-MS/MS, which involves further fragmentation of selected ions, can provide detailed structural information, aiding in the confirmation of the compound's identity and the characterization of any related substances. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.govkoreascience.krnih.gov While this compound itself may have limited volatility, it could potentially be analyzed by GC-MS after a suitable derivatization step to increase its volatility and thermal stability. The separation is achieved on a capillary column, and the separated components are then detected by the mass spectrometer. GC-MS is particularly useful for identifying and quantifying trace-level impurities. The analysis of heterocyclic sulfur compounds, a class to which the target molecule belongs, is a common application of GC-MS. koreascience.krnih.govresearchgate.netacs.org
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Applicability to Target Compound | Information Obtained |
|---|---|---|---|
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. nih.gov | Directly applicable due to its polarity and likely non-volatility. | Molecular weight, structural information (with MS/MS), purity, and quantification. nih.govnih.gov |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. nih.gov | Likely requires derivatization to increase volatility. | Identification of volatile impurities, structural information of derivatives. koreascience.krnih.gov |
| LC-NMR | Separation by liquid chromatography, detection by nuclear magnetic resonance spectroscopy. | Potentially applicable for structural elucidation of impurities or isomers. | Detailed structural information of separated components. |
The combination of these advanced analytical methodologies provides a powerful toolkit for the thorough characterization and investigation of this compound, ensuring its identity, purity, and structural integrity are well-defined for any subsequent application.
Future Research Directions and Perspectives in Quinazoline 2 Thiol Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of quinazoline (B50416) derivatives has traditionally relied on multi-step processes that can be time-consuming and generate significant waste. nih.gov Future research will undoubtedly focus on the development of more innovative and sustainable synthetic methodologies.
Key areas of focus will include:
Green Chemistry Approaches: The use of eco-friendly solvents, such as those derived from biomass like eucalyptol (B1671775), is a promising avenue for the synthesis of quinazoline-2(1H)-thiones. researchgate.net While initial studies may show longer reaction times, the ability to obtain products through simple filtration presents a significant advantage. researchgate.net
Photocatalysis: Visible light-driven photocatalysis using natural dye-sensitized nanoparticles, such as curcumin-sensitized TiO2, offers a green and efficient route to quinazoline derivatives. nih.gov This method allows for synthesis under mild conditions, significantly reducing the environmental impact. nih.gov
One-Pot, Multi-Component Reactions: These reactions streamline the synthetic process by combining multiple steps into a single operation, improving efficiency and reducing waste. nih.gov
Transition Metal-Free Synthesis: While transition metals have been instrumental in heterocyclic chemistry, their toxicity and cost are significant drawbacks. frontiersin.org Future research will likely explore more transition-metal-free approaches to quinazoline synthesis, aligning with the principles of sustainable development. frontiersin.org
Deeper Exploration of Chemoselectivity and Regioselectivity in Functionalization
The quinazoline ring possesses multiple reactive sites, making the selective functionalization of specific positions a key challenge and a significant area for future research.
Regioselective C2 Modification: While the C4 position of the quinazoline ring is often more reactive in nucleophilic substitutions, achieving regioselective modification at the C2 position is a critical goal. nih.gov Recent studies have shown that the azide-tetrazole tautomeric equilibrium can be exploited to achieve selective C2 functionalization. nih.gov
Catalyst-Controlled Divergent Functionalization: The use of different catalysts to direct the functionalization of a single starting material to different products is a powerful strategy. For instance, palladium and ruthenium catalysts have been shown to direct the C-H functionalization of 2-aryl cyclic 1,3-dicarbonyl compounds to different products. acs.org
Understanding Tautomeric Equilibria: For compounds like triazoloquinazolines, the tautomeric equilibrium between thiol and thione forms influences their reactivity. researchgate.net A deeper understanding of these equilibria, supported by spectroscopic and computational studies, will be crucial for controlling the outcomes of functionalization reactions. researchgate.net
Advanced Investigations into Non-Covalent Interactions and Molecular Recognition Mechanisms
The biological activity of quinazoline derivatives is intrinsically linked to their ability to interact with specific biological targets. Future research will delve deeper into the nature of these interactions.
Covalent vs. Non-Covalent Inhibition: Docking analyses have highlighted the different binding modes of covalent and non-covalent inhibitors. frontiersin.orgnih.gov Covalent inhibitors can form strong, irreversible bonds, leading to sustained target inhibition. frontiersin.orgnih.gov Future work will likely focus on designing novel inhibitors with optimized binding characteristics, including both covalent and non-covalent strategies. frontiersin.orgnih.gov
Role of Specific Interactions: Molecular docking and dynamics simulations have revealed the importance of specific interactions, such as hydrogen bonding, pi-anion, and pi-alkyl interactions, in the binding of quinazoline derivatives to their targets. nih.gov For example, interactions with key amino acid residues like Asp 831, Leu 694, and Ala 719 have been identified for certain quinazolinone-benzyl piperidine (B6355638) derivatives. nih.gov
Human Serum Albumin (HSA) Binding: Understanding the interaction of these compounds with transport proteins like HSA is crucial for predicting their pharmacokinetic properties. Studies have shown that quinazoline derivatives can bind to specific sites on HSA, and this binding can be characterized using spectroscopic and computational methods. tandfonline.com
Synergistic Integration of Experimental and Computational Approaches for Predictive Modeling
The combination of experimental synthesis and computational modeling has become an indispensable tool in modern drug discovery. nih.gov This synergy allows for the rational design of new molecules and the prediction of their biological activities.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, are powerful tools for understanding the relationship between the structure of quinazoline derivatives and their biological activity. frontiersin.orgnih.govnih.gov These models can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal activity. frontiersin.orgnih.govnih.gov
Molecular Docking and Dynamics Simulations: These computational techniques provide detailed insights into the binding modes of quinazoline derivatives with their biological targets. nih.govnih.gov They can be used to predict binding affinities and identify key interactions that are crucial for activity. nih.govnih.gov
Iterative Design and Validation: An integrated approach involving generative deep learning models to create new compound libraries, followed by computational screening and experimental validation, can significantly accelerate the lead optimization process. nih.gov This closed-loop approach allows for rapid characterization and refinement of potential drug candidates. nih.gov
Contribution to the Broadening Horizon of Heterocyclic Compound Research
Research into 4-(Ethylamino)quinazoline-2-thiol and its derivatives will not only advance the field of quinazoline chemistry but also contribute to the broader landscape of heterocyclic compound research.
Scaffold for Novel Therapeutics: The quinazoline nucleus is a proven pharmacophore, and continued exploration of its derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer. frontiersin.orgnih.govbohrium.com
Development of New Synthetic Tools: The challenges associated with the synthesis and functionalization of quinazolines will drive the development of new and innovative synthetic methods that can be applied to other heterocyclic systems.
Fundamental Understanding of Structure-Activity Relationships: The detailed investigation of the structure-activity relationships of quinazoline derivatives will provide fundamental insights that can be used to guide the design of other biologically active heterocyclic compounds.
The future of quinazoline-2-thiol chemistry is bright, with numerous opportunities for innovation and discovery. By embracing sustainable synthetic methods, exploring the nuances of selectivity, and leveraging the power of computational tools, researchers can unlock the full potential of this versatile heterocyclic scaffold and contribute to the development of the next generation of therapeutic agents. bohrium.com
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-(Ethylamino)quinazoline-2-thiol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves following institutional guidelines .
- Respiratory Protection : If aerosolization is possible, employ NIOSH-approved respirators (e.g., N95 masks) with organic vapor filters.
- Lab Attire : Wear flame-retardant, antistatic lab coats and closed-toe shoes.
- Ventilation : Conduct experiments in a fume hood with ≥100 fpm face velocity.
- Emergency Measures : For accidental exposure, rinse affected areas with water for 15 minutes and consult medical personnel immediately.
Reference: Safety protocols extrapolated from structurally related thiol compounds .
Q. What electrochemical synthesis methods are viable for producing quinazoline derivatives like this compound?
- Methodological Answer :
- Electrode System : Use aluminum (anode) and carbon (cathode) electrodes in an undivided cell.
- Electrolyte : Acetic acid (0.1 M) facilitates proton transfer and stabilizes intermediates.
- Substrate : Start with 2-aminobenzamide derivatives. Introduce ethylamine and thiourea for functionalization.
- Conditions : Room temperature, constant current (10 mA/cm²), 6–8 hours. Yields >80% reported for analogous quinazolinones .
- Optimization : Adjust pH (4–6) to balance cyclization kinetics and side reactions.
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Container : Store in amber glass vials with PTFE-lined caps under nitrogen atmosphere.
- Temperature : –20°C for long-term storage; short-term use at 4°C.
- Moisture Control : Include desiccants (e.g., silica gel) in storage containers.
- Stability Monitoring : Conduct HPLC-UV analysis monthly (λ = 254 nm; C18 column) to detect degradation.
Advanced Research Questions
Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound analogs?
- Methodological Answer :
- NMR : Use - and -NMR (DMSO-d₆) to confirm substitution patterns. Key signals:
- Ethylamino protons: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.6–2.8 ppm (quartet, CH₂).
- Quinazoline aromatic protons: δ 7.5–8.5 ppm (multiplet).
- FTIR : Validate thiol (–SH) stretch at 2550–2600 cm⁻¹ and C=N quinazoline ring vibrations at 1600–1650 cm⁻¹.
- LC-MS : Employ ESI+ mode (m/z calculated for C₁₀H₁₂N₃S: 230.08). Monitor degradation products (e.g., oxidized disulfides).
Reference: Analytical strategies adapted from thiazole and quinazoline derivatives .
Q. What experimental strategies optimize the yield of this compound under variable reaction conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Use a Box-Behnken model to test:
- Temperature (20–60°C), catalyst loading (5–15 mol%), and reaction time (4–12 hr).
- Catalyst Screening : Compare FeCl₃, CuI, and organocatalysts (e.g., DMAP) for cyclization efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures.
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess thiourea.
Q. How can researchers reconcile contradictory biological activity data for this compound in anticancer assays?
- Methodological Answer :
- Standardized Assays : Replicate studies using NIH/3T3 (normal cells) and MCF-7 (cancer cells) under identical conditions (e.g., 48 hr exposure, 10 µM dose).
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., methyl vs. ethylamino groups) to identify critical substituents.
- Mechanistic Studies : Perform kinase inhibition profiling (e.g., EGFR, CDK2) and apoptosis assays (Annexin V/PI staining).
Reference: Pharmacological evaluation frameworks from cancer-targeting thio derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
